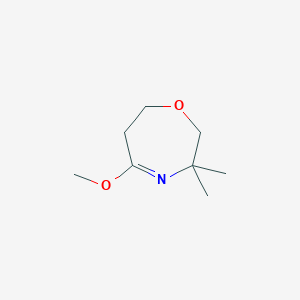

5-methoxy-3,3-dimethyl-2,3,6,7-tetrahydro-1,4-oxazepine

Description

5-Methoxy-3,3-dimethyl-2,3,6,7-tetrahydro-1,4-oxazepine is a seven-membered heterocyclic compound containing one oxygen and one nitrogen atom in its ring system. Its molecular formula is C₇H₁₃NO₂ (assuming the "3,3-dimethyl" substituents are correctly included, though discrepancies exist in available data) . Key structural features include:

- Methoxy group (-OCH₃) at position 3.

- Two methyl groups (-CH₃) at position 2.

- A partially unsaturated oxazepine ring (tetrahydro configuration).

The compound’s SMILES string is COC1=NCCOC(C)(C)C1, and its InChIKey is XQICQNFSVCHSCV-UHFFFAOYSA-N . Predicted physicochemical properties, such as collision cross-section (CCS) values for various adducts, suggest moderate polarity (e.g., [M+H]+ CCS: 123.7 Ų) .

Properties

IUPAC Name |

5-methoxy-3,3-dimethyl-6,7-dihydro-2H-1,4-oxazepine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-8(2)6-11-5-4-7(9-8)10-3/h4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSVDANGGBUWKPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COCCC(=N1)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-3,3-dimethyl-2,3,6,7-tetrahydro-1,4-oxazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3-dimethyl-2-butanone with methoxyamine hydrochloride, followed by cyclization in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-methoxy-3,3-dimethyl-2,3,6,7-tetrahydro-1,4-oxazepine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxazepine derivatives.

Reduction: Reduction reactions can yield different tetrahydro derivatives.

Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the nitrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazepine N-oxides, while reduction can produce various tetrahydro derivatives .

Scientific Research Applications

5-methoxy-3,3-dimethyl-2,3,6,7-tetrahydro-1,4-oxazepine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studies have explored its potential as a bioactive molecule with antimicrobial and antiviral properties.

Medicine: Research is ongoing into its potential therapeutic applications, including as a precursor for drug development.

Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-methoxy-3,3-dimethyl-2,3,6,7-tetrahydro-1,4-oxazepine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Functional Differences

Key Observations:

Substituent Diversity: The target compound’s methoxy and dimethyl groups contrast with amine (e.g., BACE inhibitors ) or ketone (e.g., 3-amino derivative ) functionalities in analogues. These substituents influence polarity, solubility, and target binding. Benzofused derivatives (e.g., benzo[b][1,4]oxazepines ) exhibit enhanced aromaticity and rigidity compared to the non-fused, partially saturated target compound.

Coumarin-linked derivatives (e.g., compound 4h ) highlight the role of electron-rich aromatic systems in modulating photophysical or pharmacokinetic properties.

Physicochemical Properties

Table 2: Predicted Collision Cross-Section (CCS) Comparison

| Compound/Adduct | m/z | CCS (Ų) |

|---|---|---|

| 5-Methoxy-3,3-dimethyl-oxazepine [M+H]+ | 130.08626 | 123.7 |

| 3-Amino-benzo[b]oxazepinone [M+H]+* | ~207.087 | ~135–140 (estimated) |

Note: CCS data for analogues is unavailable; values are estimated based on structural complexity.

Biological Activity

5-Methoxy-3,3-dimethyl-2,3,6,7-tetrahydro-1,4-oxazepine (CAS No. 2172596-18-6) is a heterocyclic compound notable for its unique structural features and potential biological activities. Its molecular formula is with a molecular weight of 157.21 g/mol. This compound has garnered attention due to its interactions with various biological targets, potentially leading to therapeutic applications in areas such as oncology and inflammation.

The biological activity of this compound is primarily attributed to its ability to act as a ligand that binds to specific enzymes and receptors. This interaction can modulate their activity, influencing various physiological pathways. The precise mechanism remains to be fully elucidated but is believed to involve the modulation of signaling pathways associated with cell proliferation and inflammation .

Anticancer Activity

Recent studies have indicated that derivatives of oxazepine compounds exhibit significant anticancer properties. For instance, related benzoxazepine derivatives demonstrated cytotoxic effects against solid tumor cell lines and were shown to affect the release of pro-inflammatory cytokines such as IL-6 and TNF-α . Specifically:

| Compound | Cell Line | IC50 (μM) | Effect on Cytokines |

|---|---|---|---|

| 5-Methoxy-3,3-dimethyl... | HCT116 | 11.27 | Increased IL-6 |

| Related Benzoxazepine | Caco-2 | >100 | Decreased TNF-α |

These findings suggest that this compound may also possess similar properties warranting further investigation.

Anti-inflammatory Properties

The compound has shown potential anti-inflammatory effects through its ability to inhibit the production of pro-inflammatory cytokines. In the context of inflammatory diseases, compounds with oxazepine structures have been reported to reduce markers of inflammation in various experimental models .

Antimicrobial Activity

Limited studies have evaluated the antimicrobial properties of this compound. However, related oxazepine derivatives exhibited varying degrees of antimicrobial activity against specific bacterial strains. This suggests that this compound may also contribute to antimicrobial effects but requires more focused research .

Study on Anticancer Effects

In a recent study examining the anticancer effects of oxazepine derivatives:

-

Cell Proliferation Inhibition : The compound was tested on HCT116 and Caco-2 cell lines.

- Results indicated a significant reduction in cell viability at concentrations above 10 μM.

- The compound induced cell cycle arrest in the G2/M phase.

- Apoptosis Induction : The study further demonstrated that treatment with the compound led to increased apoptosis in cancer cells as evidenced by mitochondrial membrane potential assays and ROS generation assessments .

Future Directions

Given the promising biological activities observed in preliminary studies, future research should focus on:

- In Vivo Studies : To evaluate the therapeutic efficacy and safety profile of this compound in animal models.

- Mechanistic Studies : To better understand the molecular interactions and pathways influenced by this compound.

Q & A

Q. Advanced

- Substituent modification : Replace the methoxy group with electron-withdrawing groups (e.g., nitro) to alter electronic properties, or introduce allyl/propyl chains to modulate lipophilicity (see analogous compounds in ).

- Mechanistic insights : Use kinetic analysis to study substituent effects on reaction pathways (e.g., oxidation/reduction equilibria) .

- Stability testing : Conduct accelerated degradation studies under varying pH and temperature to identify labile functional groups .

How should researchers resolve contradictions in reported biological activity data for benzoxazepine derivatives?

Q. Advanced

- Meta-analysis : Compare studies using standardized assays (e.g., IC₅₀ values in enzyme inhibition). For example, conflicting antimicrobial data may arise from differences in bacterial strains or assay conditions .

- Structure-activity relationship (SAR) modeling : Quantify how substituent polarity (e.g., methoxy vs. ethyl) correlates with target binding using computational tools like molecular docking .

What mechanistic considerations are critical for predicting oxidation/reduction behavior in this compound?

Q. Advanced

- Oxidation : The methoxy group stabilizes intermediates during oxidation with KMnO₄ or CrO₃, forming oxazepine oxides. Solvent polarity (e.g., DMSO vs. THF) significantly impacts reaction rates .

- Reduction : Catalytic hydrogenation (Pd/C or Raney Ni) selectively reduces double bonds in the tetrahydro ring without affecting the methoxy group .

What strategies optimize multi-step synthesis protocols for complex derivatives?

Q. Advanced

- Stepwise purification : Use flash chromatography after each step to isolate intermediates, minimizing cross-contamination.

- In-line monitoring : Employ FTIR or ReactIR to track reaction progress in real time, reducing side-product formation .

- DoE (Design of Experiments) : Apply factorial design to optimize variables like solvent ratio and catalyst loading .

What safety protocols are essential for handling reactive intermediates during synthesis?

Q. Basic

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for volatile reagents (e.g., thionyl chloride).

- Waste disposal : Quench reactive intermediates (e.g., azide derivatives) with aqueous NaNO₂ before disposal .

How can pharmacokinetic properties (e.g., solubility, metabolic stability) be predicted for this compound?

Q. Advanced

- In silico modeling : Use software like Schrödinger’s QikProp to estimate logP (lipophilicity) and metabolic sites.

- In vitro assays : Microsomal stability tests (human liver microsomes) identify vulnerable oxidation sites .

What computational methods validate the compound’s interaction with biological targets?

Q. Advanced

- Molecular dynamics (MD) simulations : Simulate binding to receptors (e.g., GPCRs) over 100+ ns trajectories to assess stability.

- Free-energy perturbation (FEP) : Quantify binding affinity changes when modifying substituents .

How does solvent choice impact the compound’s stability during long-term storage?

Q. Advanced

- Degradation studies : Store samples in DMSO-d₆ (deuterated) at -20°C to minimize hydrolysis. Avoid protic solvents (e.g., MeOH), which accelerate ring-opening reactions .

- Lyophilization : For aqueous solutions, lyophilize and store under argon to prevent oxidation .

Notes

- Methodological rigor : Emphasizes reproducibility, mechanistic clarity, and interdisciplinary validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.